molecular formula C17H10O3 B10847146 Bis(benzo[b]furan-2-yl)methanone CAS No. 21382-50-3

Bis(benzo[b]furan-2-yl)methanone

Cat. No.: B10847146
CAS No.: 21382-50-3
M. Wt: 262.26 g/mol
InChI Key: ZLYFWIZGRHGKMM-UHFFFAOYSA-N
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Description

Bis(benzo[b]furan-2-yl)methanone is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(benzo[b]furan-2-yl)methanone typically involves the condensation of 2-hydroxybenzaldehyde with 1,3-dichloroacetone or 1-bromoacetone in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product in high yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Bis(benzo[b]furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(benzo[b]furan-2-yl)methanone involves its interaction with biological targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. Specific pathways and molecular targets are still under investigation, but its structural similarity to other bioactive benzofuran derivatives suggests potential roles in modulating inflammatory and microbial processes .

Comparison with Similar Compounds

  • Bis(benzo[b]furan-2-yl)ethanone
  • Bis(benzo[b]furan-2-yl)propanone
  • Bis(benzo[b]furan-2-yl)butanone

Comparison: Bis(benzo[b]furan-2-yl)methanone is unique due to its specific methanone linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methanone group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

21382-50-3

Molecular Formula

C17H10O3

Molecular Weight

262.26 g/mol

IUPAC Name

bis(1-benzofuran-2-yl)methanone

InChI

InChI=1S/C17H10O3/c18-17(15-9-11-5-1-3-7-13(11)19-15)16-10-12-6-2-4-8-14(12)20-16/h1-10H

InChI Key

ZLYFWIZGRHGKMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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